molecular formula C14H15NO3S B2820180 (E)-3-(furan-2-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide CAS No. 1448139-76-1

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide

Cat. No.: B2820180
CAS No.: 1448139-76-1
M. Wt: 277.34
InChI Key: LFURPJBPCKOMHF-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and contains furan, methoxy, and thiophene groups in its structure.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has demonstrated the utility of furan and thiophene derivatives in organic synthesis, such as in the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates. These compounds easily generate in a water-ethanol medium, leading to the formation of dihydrothiopyrano[3,4-b]furans among other cyclic structures, showing the synthetic versatility of furan derivatives (Pevzner, 2021). Additionally, palladium-catalyzed alkenation of thiophenes and furans has been developed to yield mono-alkenylated products, showcasing the potential of these compounds in regioselective C–H bond functionalization (Zhao et al., 2009).

Therapeutic Research

A novel chemical compound has been identified for inhibiting the enzymatic activities of SARS coronavirus helicase, demonstrating significant potential in the development of inhibitors against coronaviruses. This furan derivative suppresses ATP hydrolysis and DNA unwinding activities of the virus, offering a promising avenue for antiviral drug development (Lee et al., 2017).

Materials Science and Optoelectronics

Donor-acceptor substituted thiophene dyes have been explored for enhanced nonlinear optical limiting, indicating the potential of furan and thiophene derivatives in the development of optoelectronic devices. These compounds demonstrate significant nonlinear absorption and optical limiting behavior, which can be leveraged in applications such as protecting human eyes and optical sensors (Anandan et al., 2018).

Corrosion Inhibition

Acrylamide derivatives have also been studied for their corrosion inhibition properties, particularly on copper in nitric acid solutions. This research highlights the potential of these compounds in protecting metals from corrosion, which has implications for industrial applications (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-13(11-6-8-19-10-11)9-15-14(16)5-4-12-3-2-7-18-12/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFURPJBPCKOMHF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CO1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CO1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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